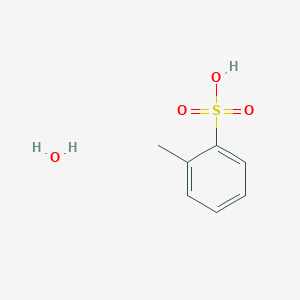
2-Methylbenzenesulfonic acid hydrate
概要
説明
2-Methylbenzenesulfonic acid hydrate, also known as o-toluenesulfonic acid, is an organic compound with the chemical formula C7H10O4S . It is a colorless or white solid at room temperature, odorless, and highly soluble in water.
Synthesis Analysis
2-Methylbenzenesulfonic acid can be synthesized through various methods, including the sulfonation of toluidine, toluene, or toluic acid. The sulfonation reaction is typically carried out using concentrated sulfuric acid and fuming sulfuric acid as the sulfonating agent.Molecular Structure Analysis
The molecular formula of 2-Methylbenzenesulfonic acid hydrate is C7H10O4S . It has an average mass of 208.232 Da and a Monoisotopic mass of 208.040543 Da . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis
2-Methylbenzenesulfonic acid hydrate is highly soluble in water, ethanol, and other polar solvents . It is a strong acid with unique physical and chemical properties that make it useful for a range of applications .科学的研究の応用
Catalysis and Synthesis
2-Methylbenzenesulfonic acid hydrate plays a crucial role in catalyzing chemical reactions. For example, it is used in the organocatalytic synthesis of polysubstituted pyrroles from 1,2-diones, aldehydes, and arylamines, providing an efficient approach to these compounds in acceptable to good yields under mild conditions (Zheng, Wang, & Zhou, 2015). Its catalytic properties also facilitate the hydration of alkynes, converting them into ketones efficiently (Liu, Wei, & Cai, 2016).
Oxidation Processes
In oxidation reactions, derivatives of 2-methylbenzenesulfonic acid, such as 2-iodoxybenzenesulfonic acid, have been utilized for the highly chemoselective oxidation of various alcohols to carbonyl compounds under non-aqueous conditions, highlighting the compound's role in the mild and selective oxidation properties of hypervalent iodine compounds (Uyanik & Ishihara, 2009).
Environmental and Analytical Chemistry
2-Methylbenzenesulfonic acid hydrate derivatives are explored for environmental and analytical applications. For instance, sulfonated polyaniline coated mercury film electrodes, which involve 2-aminobenzenesulfonic acid, have been evaluated for the voltammetric analysis of metals in water, showcasing the potential of these derivatives in removing hazardous chemicals from wastewater (Fungaro, 2001).
Molecular Structure and Proton Transfer Studies
The compound's utility extends to the study of molecular structures and proton transfer mechanisms. Quantum chemical modeling of structures like 2-hydroxybenzenesulfonic and 1,3-benzenedisulfonic acids hydrate clusters provides insights into the formation and thermal stability of these structures, contributing significantly to understanding the process of water adsorption on their surfaces (Zyubina et al., 2012).
Advanced Material Synthesis
In the field of materials science, 2-methylbenzenesulfonic acid hydrate finds application in the synthesis of novel materials. For example, it is involved in the creation of efficient desulfurization adsorbents for removing sulfur compounds from fuel, highlighting its role in developing environmentally friendly technologies (Yanting et al., 2016).
Safety And Hazards
特性
IUPAC Name |
2-methylbenzenesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.H2O/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJOEUSYAMPBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzenesulfonic acid hydrate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2661343.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2661344.png)
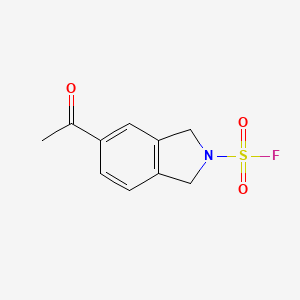
![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-benzenecarbaldehyde](/img/structure/B2661348.png)
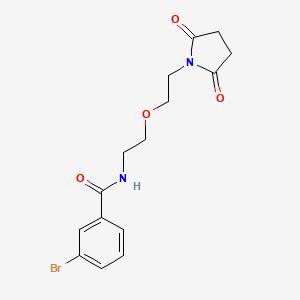
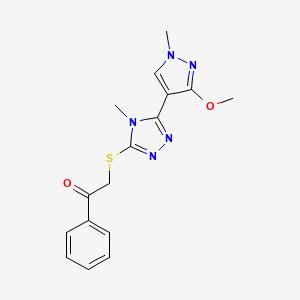
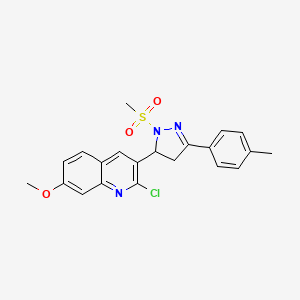
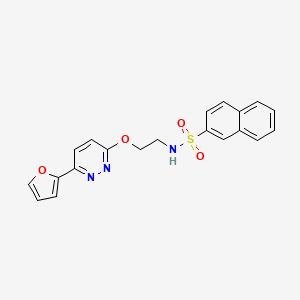
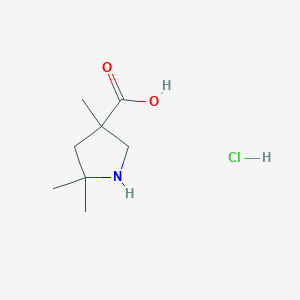
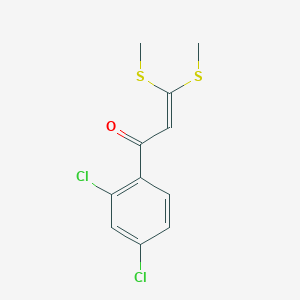
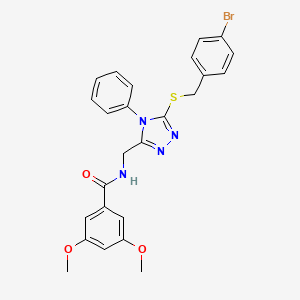

![4-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2661359.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2661363.png)